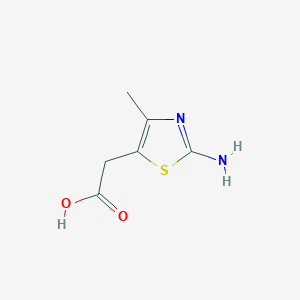

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(2-5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGKNBNMTYLSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625126 | |

| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62556-93-8 | |

| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Thiourea and Acetyl Chloride

One of the notable methods for synthesizing (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid involves the reaction of thiourea with 4-chloroacetoacetyl chloride. The process can be summarized as follows:

Reagents :

- Thiourea

- 4-chloroacetoacetyl chloride dissolved in a chlorinated solvent (preferably methylene chloride).

-

- A suspension of thiourea in water is prepared.

- The chlorinated solvent containing 4-chloroacetoacetyl chloride is added dropwise to the thiourea suspension at low temperatures (5° to 10°C).

- The reaction mixture is stirred and allowed to reach room temperature (25° to 30°C).

- The resulting product is then neutralized to obtain the free acid form of this compound.

Hydrolysis of Methyl Ester Derivatives

Another approach involves synthesizing methyl esters followed by hydrolysis:

Reagents :

- Methyl 3-bromo-4-oxobutanoate

- Thiourea

-

- Methyl 3-bromo-4-oxobutanoate is reacted with thiourea in methanol.

- The reaction mixture is heated at approximately 80°C for several hours.

- Upon completion, the product is filtered and washed to yield methyl (2-amino-thiazol-5-yl)acetate hydrobromide.

- Finally, hydrolysis of this ester yields this compound.

Alternative Synthesis via Triarylmethyloxyiminoacetic Acid Derivatives

A more complex method involves the preparation of triarylmethyloxyiminoacetic acid derivatives:

Reagents :

- Alcohols

- (2-Aminothiazol-4-yl)-hydroxyiminoacetic acid ester

Summary of Preparation Methods

The following table summarizes the different synthesis routes for this compound:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Thiourea + Acetyl Chloride | Thiourea, 4-chloroacetoacetyl chloride | Low temperature initially | High |

| Hydrolysis of Methyl Esters | Methyl 3-bromo-4-oxobutanoate, thiourea | Heating at 80°C | Moderate |

| Triarylmethyloxyimino Derivatives | Alcohols, (2-Aminothiazol)-hydroxyimino-acetic acid ester | Under BF3 catalysis | Variable |

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and antiviral activities.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Acetic Acid Derivatives

Table 2: Pharmacological Profiles of Comparable Compounds

Key Findings :

- Thiazolidinone derivatives (e.g., [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid) exhibit antiparasitic activity, likely due to their ability to disrupt microbial redox systems .

- PPAR agonists like GW0742 demonstrate the broader applicability of thiazole-acetic acid derivatives in targeting nuclear receptors .

Biological Activity

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid, a thiazole derivative, has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in various pharmacological applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms. Its structural formula can be represented as follows:

Key Properties:

- Solubility: Slightly soluble in water; soluble in alcohol and ether.

- Molecular Weight: 173.19 g/mol.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Interaction

Thiazole derivatives can inhibit enzymes involved in inflammatory pathways, showcasing anti-inflammatory effects. For instance, they may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

2. Cell Signaling Modulation

This compound influences cellular signaling pathways and gene expression by interacting with transcription factors. Such modulation can alter cellular responses to stress and inflammation.

3. Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogenic microorganisms, including bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger.

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 32 μg/mL |

| Escherichia coli | Inhibition | 31.25 μg/mL |

| Candida albicans | Inhibition | 24 μg/mL |

Anticancer Potential

The compound has been explored for its cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Study on Antimicrobial Efficacy

In a comparative study involving thiazole derivatives, this compound was tested against several pathogens. It demonstrated superior activity compared to standard antibiotics like fluconazole and streptomycin, particularly against resistant strains of bacteria.

Cytotoxicity Assessment

A recent investigation assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μg/mL, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed effectively when administered orally or intravenously. Its metabolism involves conjugation reactions that enhance solubility for excretion.

Q & A

Q. What are the optimal synthetic routes and conditions for high-purity synthesis of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols with strict control of temperature, pH, and solvent selection. For example:

- Step 1 : Formation of the thiazole core via cyclization using thiourea derivatives under reflux conditions (e.g., in dimethyl sulfoxide or acetonitrile) .

- Step 2 : Acetic acid side-chain introduction via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| pH | 6.5–7.5 |

| Solvent | Polar aprotic (e.g., DMSO) |

- Purity Validation : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and ¹H/¹³C NMR (DMSO-d₆, δ 2.1–2.3 ppm for methyl groups) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using programs like SHELXL for refinement. Key steps include:

- Data Collection : High-resolution data (≤ 1.0 Å) at low temperatures (100 K) to minimize thermal motion .

- Refinement : SHELXL parameters (e.g., R-factor < 5%, wR2 < 12%) ensure accuracy. The thiazole ring planarity and acetic acid side-chain conformation are critical validation metrics .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms involving this compound be studied?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via UV-Vis spectroscopy (λ = 250–300 nm for thiazole absorption) under pseudo-first-order conditions. For example, reactions with electrophiles (e.g., alkyl halides) may follow first-order kinetics, indicating a rate-determining nucleophilic attack .

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping intermediates (e.g., using TEMPO for radical pathways) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set.

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Methodological Answer :

- Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, unexpected splitting in ¹H NMR may indicate tautomerism or solvent effects .

- Crystallographic Ambiguities : Re-refine data using alternative software (e.g., Olex2 vs. SHELX) and check for twinning or disorder with PLATON .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

- Methodological Answer :

- Assay Design :

- Target Selection : Prioritize enzymes (e.g., kinases) or receptors known to interact with thiazole derivatives .

- Dose-Response : Use 8–10 concentration points (1 nM–100 µM) in triplicate. Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).

- Structure-Activity Relationship (SAR) : Modify the acetic acid side chain (e.g., esterification) and compare activity profiles. For example, methyl ester derivatives may enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.